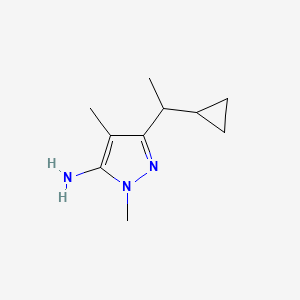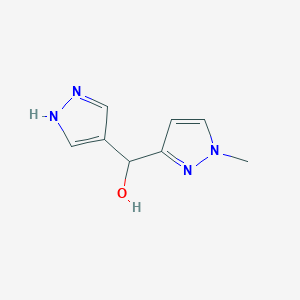
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic fluorinated compounds. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc bromide . The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1-fluoro-4-methoxybenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids under specific conditions.
Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-fluoro-4-methoxybenzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a hydrogen bond donor, while the fluoro and methoxy groups contribute to the compound’s lipophilicity and electronic properties . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-1-fluoro-4-chlorobenzene
- 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
- 2-(Difluoromethyl)-1-fluoro-4-aminobenzene
Uniqueness
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7F3O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
InChI Key |
SLYIEKPCSMKFDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)






![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)




